molecular formula C10H13N B15219960 (1R,2S)-2-Phenylcyclobutan-1-amine

(1R,2S)-2-Phenylcyclobutan-1-amine

Cat. No.: B15219960
M. Wt: 147.22 g/mol
InChI Key: PKMQLQANCCIABY-VHSXEESVSA-N
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Description

(1R,2S)-2-Phenylcyclobutan-1-amine is a chiral amine with a cyclobutane ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Phenylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(1R,2S)-2-Phenylcyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Phenylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other cyclic amines. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R,2S)-2-phenylcyclobutan-1-amine

InChI

InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m0/s1

InChI Key

PKMQLQANCCIABY-VHSXEESVSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1C2=CC=CC=C2)N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N

Origin of Product

United States

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